

In-depth Technical Guide: Disodium Mesoxalate (CAS Number 31635-99-1)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium mesoxalate, with the CAS number 31635-99-1, is an organic salt. It is also referred to as disodium dihydroxymalonate or ketomalonic acid disodium salt.[1][2][3] In its hydrated form, it is known as **disodium mesoxalate** monohydrate.[1][4][5] Structurally, it is the disodium salt of mesoxalic acid, a dicarboxylic and ketonic acid.[5][6] In aqueous solutions, mesoxalic acid readily exists in a hydrated form as dihydroxymalonic acid, and commercially available "sodium mesoxalate monohydrate" is typically sodium dihydroxymalonate.[6] While initial interest in this molecule has been explored in various contexts, this guide focuses on its scientifically documented biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of **disodium mesoxalate** is presented in the table below.



Property	Value	Reference(s)
CAS Number	31635-99-1	[1][2]
Molecular Formula	C₃H₂Na₂O₅ (monohydrate)	[2][4]
Molecular Weight	180.02 g/mol (monohydrate)	[1][2]
Synonyms	Dihydroxymalonic acid disodium salt, Ketomalonic acid disodium salt, Mesoxalic acid disodium salt monohydrate	[1][2][5]
Appearance	Crystalline solid	
Purity	Typically ≥98.0%	[1][2]

Biological Activity and Mechanism of Action

Contrary to initial hypotheses, extensive literature searches did not yield evidence supporting the role of **disodium mesoxalate** as a direct or potent prolyl hydroxylase (PHD) inhibitor for the stabilization of Hypoxia-Inducible Factor (HIF).

However, research has identified a distinct biological activity for the parent compound, mesoxalic acid, as an inhibitor of HIV-1 Reverse Transcriptase (RT). This enzyme is crucial for the replication of the human immunodeficiency virus (HIV).

Inhibition of HIV-1 Reverse Transcriptase

Studies have shown that mesoxalate and its derivatives can block the function of HIV-1 RT. The proposed mechanism of action involves the inhibition of the enzyme's translocation step, which is essential for DNA synthesis.

A study investigating derivatives of mesoxalic acid reported an IC50 of 2.2 µM for the inhibition of HIV-1 reverse transcriptase.[7] This indicates a significant potential for this class of compounds in the development of antiretroviral therapies.



The following diagram illustrates the proposed mechanism of action of mesoxalate on HIV-1 Reverse Transcriptase.

Caption: Proposed mechanism of HIV-1 RT inhibition by mesoxalate.

Experimental Protocols

This section provides an overview of methodologies relevant to the study of **disodium mesoxalate** and its biological activities.

Synthesis of Disodium Mesoxalate

Disodium mesoxalate can be synthesized from diethyl mesoxalate. A general procedure involves the hydrolysis of the ester groups followed by neutralization with a sodium base.

Protocol for Synthesis of Diethyl Arylmalonates from Diethyl Mesoxalate (as a reference for starting material chemistry):

While a direct protocol for disodium mesoxalate synthesis from readily available starting
materials was not found in the immediate search, the synthesis of related compounds often
starts with diethyl mesoxalate.[8] The synthesis of disodium prephenate, another disodium
salt, has been achieved using a protected α-keto acid intermediate, suggesting a potential
synthetic strategy.[9]

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of compounds against HIV-1 RT.

Objective: To determine the IC50 value of **disodium mesoxalate** against HIV-1 reverse transcriptase.

Materials:

- Recombinant HIV-1 Reverse Transcriptase
- Poly(rA)-oligo(dT) template-primer



- [3H]-dTTP (deoxythymidine triphosphate)
- Disodium mesoxalate (or a stock solution of mesoxalic acid neutralized to the appropriate pH)
- Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, DTT, and KCl)
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- Prepare serial dilutions of **disodium mesoxalate** in the assay buffer.
- In a microtiter plate, combine the assay buffer, poly(rA)-oligo(dT) template-primer, and the various concentrations of **disodium mesoxalate**.
- Initiate the reaction by adding recombinant HIV-1 RT and [3H]-dTTP.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
- Filter the reaction mixtures through glass fiber filters to capture the precipitated DNA.
- Wash the filters with TCA and ethanol to remove unincorporated [3H]-dTTP.
- Place the filters in scintillation vials with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- Plot the percentage of inhibition against the logarithm of the **disodium mesoxalate** concentration to determine the IC50 value.

HIF-1α Stabilization Western Blot Protocol (General)



While **disodium mesoxalate** is not a confirmed PHD inhibitor, this general protocol is provided for researchers who may wish to investigate other compounds for this activity.

Objective: To assess the ability of a test compound to stabilize HIF-1 α in cultured cells.

Materials:

- Cell line (e.g., HeLa, Hep3B)
- Cell culture medium and supplements
- Test compound
- Positive control (e.g., CoCl₂, DMOG)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against HIF-1α
- Loading control primary antibody (e.g., β-actin, Lamin B1)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

• Culture cells to the desired confluency.



- Treat cells with the test compound at various concentrations and for different time points. Include untreated and positive control (e.g., hypoxia or a known HIF stabilizer) groups.
- Harvest the cells and prepare whole-cell lysates or nuclear extracts using an appropriate lysis buffer.[10][11] It is critical to work quickly and on ice to prevent HIF-1α degradation.[5]
- Determine the protein concentration of each lysate using a BCA assay.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-HIF- 1α antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

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